molecular formula C26H23N3O4 B11004816 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11004816
M. Wt: 441.5 g/mol
InChI Key: LUZLMYUFHWXOLG-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones This compound is characterized by its unique structure, which includes a fused ring system combining isoindole and quinazoline moieties The presence of a methoxybenzyl group and a propanamide side chain further enhances its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide typically involves a multistep process. One common approach is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes. For instance, the reaction between aniline, trans-anethole, and 2-formylbenzoic acid in the presence of a eutectic solvent such as choline chloride and zinc chloride can yield the desired isoindoloquinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of recyclable solvents and catalysts can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an antitumor agent.

    Medicine: Due to its biological activity, the compound is being investigated for its potential use in drug development, particularly in the treatment of cancer.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets. In the context of its antitumor activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. This can lead to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide lies in its specific combination of functional groups and its potential biological activity. The presence of the methoxybenzyl group and the propanamide side chain distinguishes it from other similar compounds, potentially contributing to its unique biological properties and applications.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C26H23N3O4/c1-33-18-12-10-17(11-13-18)16-27-23(30)14-15-28-24-19-6-2-3-7-20(19)26(32)29(24)22-9-5-4-8-21(22)25(28)31/h2-13,24H,14-16H2,1H3,(H,27,30)

InChI Key

LUZLMYUFHWXOLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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